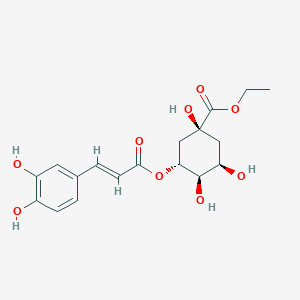![molecular formula C7H17Cl2FN2 B13419402 [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C7H16ClFN2 It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 3-pyrrolidinemethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3-position. This is followed by the reaction with dimethylamine to form the desired compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure dihydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride can be compared with other fluorinated pyrrolidine derivatives:
[(3-Chloropyrrolidin-3-yl)methyl]dimethylamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
[(3-Bromopyrrolidin-3-yl)methyl]dimethylamine:
[(3-Methylpyrrolidin-3-yl)methyl]dimethylamine: Lacks a halogen atom, resulting in different physical and chemical properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct characteristics such as increased stability, lipophilicity, and potential biological activity.
Propiedades
Fórmula molecular |
C7H17Cl2FN2 |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)6-7(8)3-4-9-5-7;;/h9H,3-6H2,1-2H3;2*1H |
Clave InChI |
XJHQZLROEAWARV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1(CCNC1)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


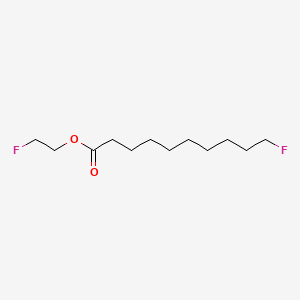

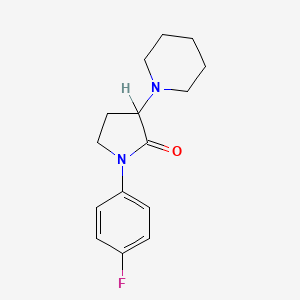
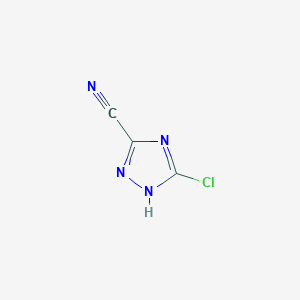
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
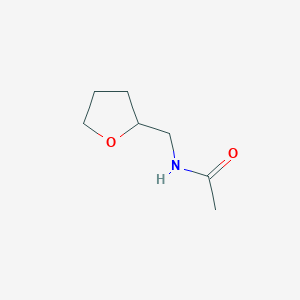
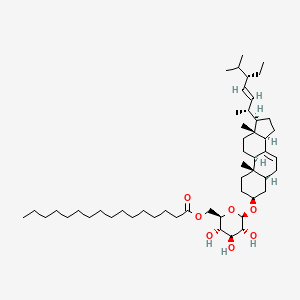
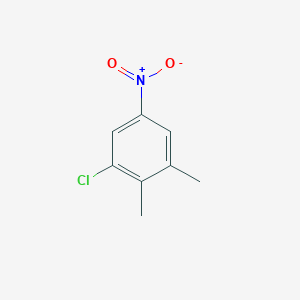
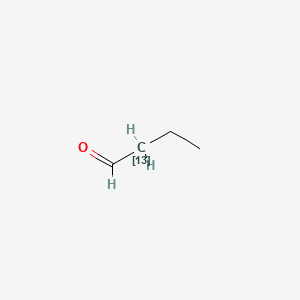
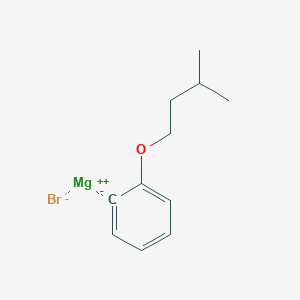
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

